N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the tricyclic core .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to reduce reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites in proteins or DNA .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with varying functional groups, such as:
Indole derivatives: Known for their biological activity and use in drug development.
Benzoxazole derivatives: Used in medicinal chemistry and material science.
Imidazole derivatives: Important in various chemical and biological applications.
Uniqueness
What sets N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique combination of functional groups and tricyclic structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C23H21N5O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-benzyl-6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H21N5O2/c1-3-11-27-20(24)17(22(29)25-13-16-7-5-4-6-8-16)12-18-21(27)26-19-10-9-15(2)14-28(19)23(18)30/h3-10,12,14,24H,1,11,13H2,2H3,(H,25,29) |
InChI Key |
JQTVVEXBDVYMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
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